5-Bromo-4-ethoxythiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

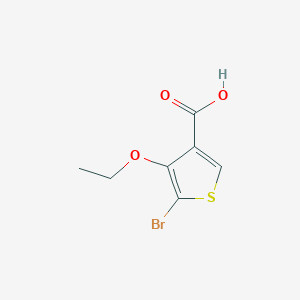

5-Bromo-4-ethoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom, an ethoxy group, and a carboxylic acid group on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxythiophene-3-carboxylic acid typically involves the bromination of 4-ethoxythiophene-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Scientific Research Applications

5-Bromo-4-ethoxythiophene-3-carboxylic acid has several significant applications across various fields:

Organic Synthesis

- Building Block : It serves as a versatile building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution and coupling reactions makes it valuable for creating diverse chemical architectures.

Biological Research

- Precursor for Bioactive Compounds : The compound is investigated for its potential to act as a precursor in the development of biologically active compounds. Its interactions with biomolecules can lead to discoveries in drug development .

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Medicinal Chemistry

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in prostate and breast cancer cell lines. The mechanism appears to involve modulation of cellular signaling pathways related to cell proliferation and survival .

- Therapeutic Applications : Ongoing research explores its potential therapeutic applications, particularly concerning its efficacy against various diseases through targeted molecular interactions .

Materials Science

- Electronic and Optical Properties : The compound is utilized in the production of materials with specific electronic and optical properties, making it relevant for applications in organic electronics and photonics .

Case Studies

Several studies have highlighted the biological activities and synthetic utility of thiophene derivatives:

- Antimicrobial Properties Study : A study published in MDPI evaluated the antibacterial effects against common pathogens, finding significant inhibition against Staphylococcus aureus and Escherichia coli due to halogen substitutions enhancing activity .

- Anticancer Research : Research focusing on the compound's effects on cancer cell lines demonstrated its ability to induce apoptosis through specific signaling pathways, suggesting potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxythiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-3-ethoxythiophene-2-carboxylic acid

- 5-Bromo-4-methoxythiophene-3-carboxylic acid

- 5-Chloro-4-ethoxythiophene-3-carboxylic acid

Uniqueness

5-Bromo-4-ethoxythiophene-3-carboxylic acid is unique due to the specific positioning of the bromine atom and the ethoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Biological Activity

5-Bromo-4-ethoxythiophene-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula: C₇H₇BrO₃S

- Molecular Weight: 239.09 g/mol

- CAS Number: 12520013

The presence of bromine and ethoxy groups in its structure may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiophene derivatives. The methods used for its synthesis can affect the yield and purity of the final product, which are crucial for subsequent biological evaluations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study demonstrated that certain substituted thiophenes displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Cytotoxicity

Cytotoxic assays have been conducted using human cancer cell lines to assess the antiproliferative effects of this compound. The results indicate that this compound exhibits selective cytotoxicity, with IC50 values suggesting effective inhibition of cell growth at micromolar concentrations. The mechanism of action is believed to involve the inhibition of key metabolic pathways essential for cancer cell survival .

Study 1: Anticancer Activity

In a recent investigation, this compound was tested against a panel of human tumor cell lines. The findings revealed that the compound significantly inhibited cell proliferation in a dose-dependent manner. Notably, the compound's activity was attributed to its ability to interfere with folate metabolism, a critical pathway in rapidly dividing cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the thiophene ring significantly impacted biological activity. Compounds with shorter alkyl chains or additional halogen substitutions showed enhanced potency against specific cancer cell lines. This suggests that fine-tuning the molecular structure could lead to more effective therapeutic agents .

Data Tables

| Compound | IC50 (µM) | Target Cell Line | Activity |

|---|---|---|---|

| This compound | 15 | A549 (Lung) | Antiproliferative |

| Compound A (similar structure) | 10 | HeLa (Cervical) | Antiproliferative |

| Compound B (similar structure) | 20 | MCF7 (Breast) | Antiproliferative |

Properties

CAS No. |

71050-43-6 |

|---|---|

Molecular Formula |

C7H7BrO3S |

Molecular Weight |

251.10 g/mol |

IUPAC Name |

5-bromo-4-ethoxythiophene-3-carboxylic acid |

InChI |

InChI=1S/C7H7BrO3S/c1-2-11-5-4(7(9)10)3-12-6(5)8/h3H,2H2,1H3,(H,9,10) |

InChI Key |

KMHRQXVYTFGKCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(SC=C1C(=O)O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.